N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide
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Overview
Description
N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide is a complex organic compound featuring a thiazole ring, a morpholine ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Morpholine Ring Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by a morpholine moiety.
Amide Bond Formation: The final step involves the formation of the amide bond through the reaction of the thiazole-morpholine intermediate with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide linkage can be reduced to form amines.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzyme active sites, while the morpholine ring can modulate receptor activity. The amide linkage allows for hydrogen bonding interactions, which can stabilize the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
N-{3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl}prop-2-enamide: shares similarities with other thiazole-containing compounds, such as thiamine (vitamin B1) and certain thiazole-based drugs.
Morpholine derivatives: Compounds like morphine and its analogs also contain the morpholine ring.
Uniqueness
- The combination of the thiazole and morpholine rings in this compound provides unique chemical properties, such as enhanced binding affinity and specificity for certain biological targets.
- The presence of the amide linkage allows for additional hydrogen bonding interactions, which can improve the compound’s stability and efficacy.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-[2-(4-methyl-1,3-thiazol-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S/c1-3-12(18)15-5-4-13(19)17-6-7-20-11(8-17)14-16-10(2)9-21-14/h3,9,11H,1,4-8H2,2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLLBRHPMINWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2CN(CCO2)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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